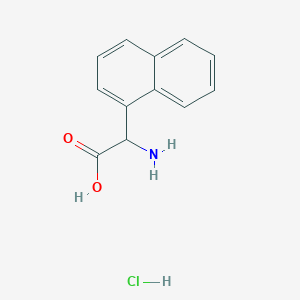

(2R)-2-amino-2-naphthalen-1-ylacetic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is an amino acid derivative with a naphthalene group. Amino acids are the building blocks of proteins and play key roles in various biological processes . Naphthalene is a polycyclic aromatic hydrocarbon that is often used in industry .

Molecular Structure Analysis

The molecular structure would consist of a naphthalene ring (a type of aromatic hydrocarbon), an amino group (-NH2), and a carboxylic acid group (-COOH). The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis

As an amino acid derivative, this compound could participate in reactions typical of amino acids, such as peptide bond formation. The naphthalene group could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, amino acids are solid at room temperature, and their solubility in water varies. The presence of the naphthalene group could influence these properties .Scientific Research Applications

Organic Synthesis Intermediate

“2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride” can serve as an intermediate in organic synthesis . It can be used in the production of various organic compounds, contributing to the diversity and complexity of organic chemistry.

Bioactive Compound Synthesis

This compound can be used in the synthesis of bioactive compounds . Bioactive compounds have biological effects on living organisms, and their synthesis is a crucial aspect of medicinal chemistry and drug discovery.

Reagent in Organic Reactions

It can also act as a reagent in various organic reactions . As a reagent, it can facilitate chemical transformations, contributing to the efficiency and selectivity of organic reactions.

Pharmaceutical Research

The compound can be used in pharmaceutical research . Its unique structure and properties may contribute to the development of new drugs and therapies.

Material Science Research

In the field of material science, this compound could potentially be used in the development of new materials with unique properties .

Chromatography Studies

The compound can potentially be used in chromatography studies . Chromatography is a technique used to separate mixtures, and the compound’s unique properties may contribute to the development of new chromatographic methods.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-amino-2-naphthalen-1-ylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2.ClH/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H,13H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSANNROGBIDFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methylphenyl)-3-[(2-{[3-(4-methylphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2995271.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2995272.png)

![(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2995274.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2995275.png)

![methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2995278.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2995280.png)

![3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2995284.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2995293.png)

![(1R,3S,4S)-3-Aminomethyl-2-aza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B2995294.png)